3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline
CAS No.:
Cat. No.: VC17826005
Molecular Formula: C12H12ClNS
Molecular Weight: 237.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12ClNS |
|---|---|
| Molecular Weight | 237.75 g/mol |
| IUPAC Name | 3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline |
| Standard InChI | InChI=1S/C12H12ClNS/c1-9-11(13)5-2-6-12(9)14-8-10-4-3-7-15-10/h2-7,14H,8H2,1H3 |
| Standard InChI Key | KPSDLKURGRNKNB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NCC2=CC=CS2 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Composition
The compound’s molecular formula is C₁₂H₁₂ClNS, with a molecular weight of 237.75 g/mol. Its structure integrates three key functional groups:
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A chlorine atom at the 3-position of the aniline ring, enhancing electrophilic substitution reactivity.
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A methyl group at the 2-position, providing steric and electronic modulation.
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A thiophen-2-ylmethyl group bonded to the nitrogen atom, introducing heterocyclic aromaticity and potential sulfur-based interactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a nucleophilic substitution reaction:
Starting Materials:
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3-Chloro-2-methylaniline
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Thiophen-2-ylmethyl chloride
Reaction Conditions:
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Base: Potassium carbonate or sodium hydroxide.
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Solvent: Dichloromethane or toluene.
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Temperature: 0–25°C (controlled to prevent side reactions).
Procedure:
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Dissolve 3-chloro-2-methylaniline in the solvent.
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Add the base to deprotonate the amine.
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Introduce thiophen-2-ylmethyl chloride dropwise.
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Quench the reaction, isolate via extraction, and purify by column chromatography .
Yield: 60–75% (optimized conditions).
Industrial-Scale Considerations
Industrial production employs continuous flow reactors to enhance efficiency and yield. Key optimizations include:
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Automated temperature control (±1°C).
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Solvent recycling systems.
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
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Oxidation: Treatment with hydrogen peroxide or mCPBA yields sulfoxides or sulfones, altering electronic properties for pharmaceutical applications.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring, generating saturated analogs with modified bioactivity .
Substitution Reactions
The chlorine atom undergoes nucleophilic aromatic substitution with amines or thiols, enabling derivatization. For example:
This reactivity is exploited to create libraries of analogs for structure-activity relationship (SAR) studies .
Comparative Analysis with Structural Analogs
| Compound | Structural Differences | Key Properties |
|---|---|---|
| 3-Chloro-N-(thiophen-3-ylmethyl)aniline | Thiophene substituent at 3-position | Lower lipophilicity (clogP = 3.1 vs. 3.5) |
| 3-Chloro-2-methylaniline | Lacks thiophen-2-ylmethyl group | Higher volatility (BP = 245°C) |
| Thiophen-2-ylmethylamine | No chloro-methyl-aniline backbone | Limited biological activity |
The methyl group in 3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline enhances steric hindrance, reducing metabolic degradation compared to non-methylated analogs .
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